Cas no 75353-63-8 (3-amino-2-Quinolinecarboxaldehyde)
3-amino-2-Quinolinecarboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-Quinolinecarboxaldehyde
- DTXSID901299041
- 3-aminoquinoline-2-carbaldehyde
- 75353-63-8
-
- Inchi: 1S/C10H8N2O/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H,11H2
- InChI Key: LLLGEVHAUSKEGA-UHFFFAOYSA-N
- SMILES: O=CC1=C(C=C2C=CC=CC2=N1)N
Computed Properties
- Exact Mass: 172.063662883g/mol
- Monoisotopic Mass: 172.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 56Ų
3-amino-2-Quinolinecarboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006549-5g |
3-Aminoquinoline-2-carbaldehyde |
75353-63-8 | 97% | 5g |
$2070.30 | 2023-09-01 | |
| Alichem | A189006549-10g |
3-Aminoquinoline-2-carbaldehyde |
75353-63-8 | 97% | 10g |
$2706.80 | 2023-09-01 | |
| Alichem | A189006549-25g |
3-Aminoquinoline-2-carbaldehyde |
75353-63-8 | 97% | 25g |
$4830.70 | 2023-09-01 | |
| Chemenu | CM227106-1g |
3-Aminoquinoline-2-carbaldehyde |
75353-63-8 | 97% | 1g |
$602 | 2021-08-04 | |
| Chemenu | CM227106-5g |
3-Aminoquinoline-2-carbaldehyde |
75353-63-8 | 97% | 5g |
$1559 | 2021-08-04 | |
| Chemenu | CM227106-10g |
3-Aminoquinoline-2-carbaldehyde |
75353-63-8 | 97% | 10g |
$2078 | 2021-08-04 | |
| Chemenu | CM227106-1g |
3-Aminoquinoline-2-carbaldehyde |
75353-63-8 | 97% | 1g |
$602 | 2023-01-02 | |
| Chemenu | CM227106-5g |
3-Aminoquinoline-2-carbaldehyde |
75353-63-8 | 97% | 5g |
$1559 | 2023-01-02 | |
| Chemenu | CM227106-10g |
3-Aminoquinoline-2-carbaldehyde |
75353-63-8 | 97% | 10g |
$2078 | 2023-01-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040561-1g |
3-Aminoquinoline-2-carbaldehyde |
75353-63-8 | 97% | 1g |
¥7534.00 | 2024-07-28 |
3-amino-2-Quinolinecarboxaldehyde Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-amino-2-Quinolinecarboxaldehyde
3-Amino-2-Quinolinecarboxaldehyde (CAS No. 75353-63-8): A Versatile Building Block in Organic Synthesis
3-Amino-2-Quinolinecarboxaldehyde (CAS No. 75353-63-8) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and organic chemistry. This yellow crystalline powder with a molecular formula of C10H8N2O serves as a crucial intermediate in the synthesis of numerous biologically active compounds. The quinoline derivative structure makes it particularly interesting for medicinal chemistry applications, especially in the development of novel therapeutic agents.
The compound's unique structure combines an amino group at the 3-position and a formyl group at the 2-position on the quinoline scaffold, creating multiple reactive sites for chemical transformations. This bifunctional nature allows 3-amino-2-quinolinecarboxaldehyde to participate in various condensation reactions, nucleophilic additions, and cyclization processes. Researchers frequently utilize this compound as a precursor for synthesizing more complex quinoline-based pharmaceuticals, including potential anticancer and antimicrobial agents.
Recent studies highlight the growing importance of 3-amino-2-quinolinecarboxaldehyde in drug discovery programs. Its structural features make it an ideal candidate for developing small molecule inhibitors targeting specific enzymes or protein-protein interactions. The compound's ability to form hydrogen bonds through both its amino and aldehyde groups contributes to its potential as a pharmacophore in medicinal chemistry. Many researchers are investigating its derivatives as potential treatments for neurodegenerative diseases, given the neuroprotective properties observed in similar quinoline compounds.
In material science applications, 3-amino-2-quinolinecarboxaldehyde serves as a building block for creating novel organic semiconductors and fluorescent materials. The extended π-conjugation system of the quinoline core, combined with the electron-donating amino group and electron-withdrawing aldehyde functionality, creates interesting photophysical properties. These characteristics make derivatives of this compound promising candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The synthesis of 3-amino-2-quinolinecarboxaldehyde typically involves multi-step organic transformations starting from commercially available quinoline precursors. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, reflecting the growing demand for green chemistry practices in pharmaceutical manufacturing. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing and ensuring the quality of this compound, particularly for research-grade applications.
Market trends indicate increasing demand for high-purity 3-amino-2-quinolinecarboxaldehyde from both academic institutions and pharmaceutical companies. The compound's versatility as a synthetic intermediate continues to drive its popularity in chemical research. Suppliers typically offer this chemical in various quantities, from milligram-scale for exploratory research to kilogram quantities for industrial applications, with purity specifications often exceeding 98% for most research purposes.
Storage and handling of 3-amino-2-quinolinecarboxaldehyde require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from light and moisture to maintain stability. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses should be worn when handling this chemical, following standard laboratory safety protocols.
Future research directions for 3-amino-2-quinolinecarboxaldehyde include exploring its potential in catalytic applications and as a ligand in coordination chemistry. The compound's ability to form stable complexes with various metal ions opens possibilities for creating novel catalysts for organic transformations. Additionally, its fluorescence properties are being investigated for potential applications in chemical sensing and bioimaging technologies.
For researchers working with quinoline derivatives, understanding the reactivity patterns of 3-amino-2-quinolinecarboxaldehyde is crucial. The compound's aldehyde group readily participates in condensation reactions with amines to form Schiff bases, while the amino group can be acylated or alkylated to create diverse derivatives. These transformation possibilities make it an exceptionally versatile building block in heterocyclic chemistry.
In conclusion, 3-amino-2-quinolinecarboxaldehyde (CAS No. 75353-63-8) represents an important tool in modern organic synthesis with wide-ranging applications from drug discovery to materials science. Its unique structural features and multiple reactive sites continue to inspire innovative research across various chemical disciplines. As synthetic methodologies advance and new biological targets emerge, the significance of this quinoline-based intermediate is likely to grow further in both academic and industrial settings.
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